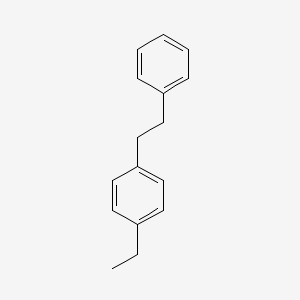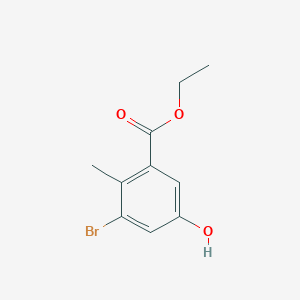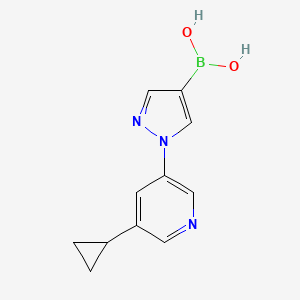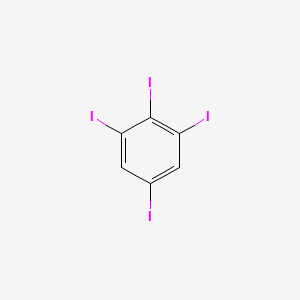
1,2,3,5-Tetraiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetraiodobenzene is an organic compound with the molecular formula C6H2I4. It is a tetraiodinated derivative of benzene, where four iodine atoms are substituted at the 1, 2, 3, and 5 positions on the benzene ring. This compound is known for its high molecular weight and significant iodine content, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraiodobenzene can be synthesized through multiple synthetic routes. One common method involves the iodination of benzene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetraiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized aromatic compounds.
Scientific Research Applications
1,2,3,5-Tetraiodobenzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: The compound is utilized in radiolabeling studies due to its high iodine content, aiding in the tracking of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetraiodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple iodine atoms. These iodine atoms can act as electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the compound’s high iodine content makes it suitable for radiolabeling, where it can be incorporated into biological molecules for imaging and diagnostic purposes .
Comparison with Similar Compounds
1,2,4,5-Tetraiodobenzene: Another tetraiodinated benzene derivative with iodine atoms at different positions.
1,2,3,4-Tetraiodobenzene: A compound with iodine atoms at the 1, 2, 3, and 4 positions on the benzene ring.
Uniqueness: 1,2,3,5-Tetraiodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The arrangement of iodine atoms influences the compound’s electronic structure and steric effects, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
634-92-4 |
|---|---|
Molecular Formula |
C6H2I4 |
Molecular Weight |
581.70 g/mol |
IUPAC Name |
1,2,3,5-tetraiodobenzene |
InChI |
InChI=1S/C6H2I4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
InChI Key |
PPWNVLCSCOYKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)

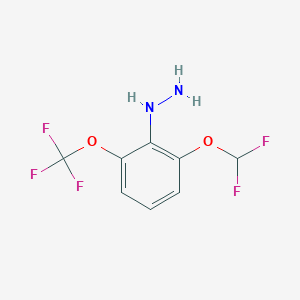
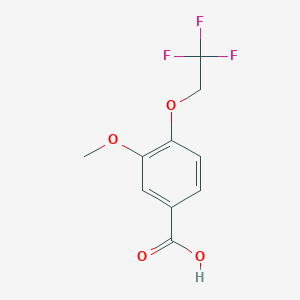

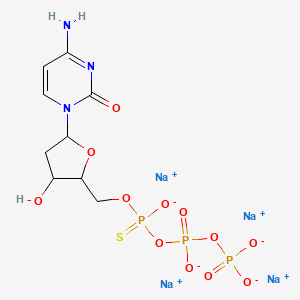
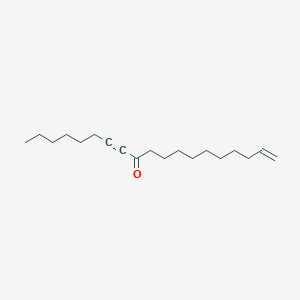
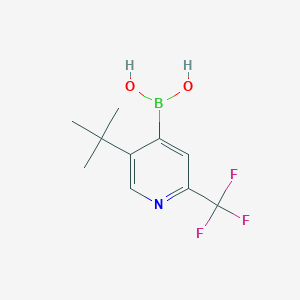
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
